

An In-depth Technical Guide to the Physical Properties of (+)-N-Methylpseudoephedrine

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Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

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Introduction

(+)-N-Methylpseudoephedrine, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.^{[1][2]} It is the N-methylated derivative of pseudoephedrine and a diastereomer of N-methylephedrine.^[2] Found naturally in plants of the *Ephedra* genus, this compound is of significant interest in medicinal chemistry and organic synthesis due to its stimulant properties and action on adrenergic receptors.^[3] Its specific stereochemistry, the (1S,2S) configuration, is crucial in defining its distinct physical, chemical, and biological properties.^[3]

This technical guide provides a comprehensive overview of the core physical properties of **(+)-N-Methylpseudoephedrine**, detailed experimental protocols for their determination, and visualizations of key logical and biological pathways.

Core Physical and Chemical Properties

The physical characteristics of **(+)-N-Methylpseudoephedrine** are summarized below. These properties are fundamental for its handling, formulation, and analysis.

Property	Value
Appearance	White to off-white crystalline powder or solid.
Molecular Formula	C ₁₁ H ₁₇ NO
Molecular Weight	179.26 g/mol [1]
Melting Point	29-31 °C [2]
Boiling Point	145 °C (at 24 mmHg)
Solubility	Soluble in water and ethanol; slightly soluble in chloroform, ethyl acetate, and methanol; insoluble in non-polar solvents.
Density	~1.009 g/cm ³
Specific Optical Rotation	The dextrorotatory nature is indicated by the "(+)" prefix, but a specific experimental value was not found in the surveyed literature. [3]
Partition Coefficient (LogP)	1.7 [1] [4]
pKa (Predicted)	13.88 ± 0.20
Flash Point	> 110 °C (> 230 °F)

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural elucidation and identification of **(+)-N-Methylpseudoephedrine**.

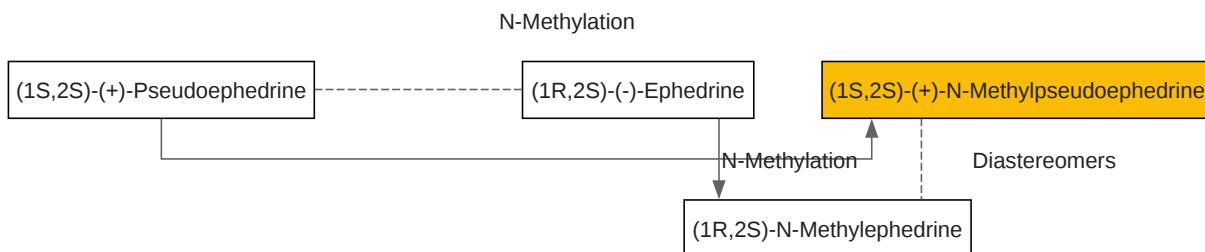
- **¹H-NMR:** In ¹H-NMR spectroscopy, the methine proton (-CH(OH)-) provides a characteristic signal. For methylpseudoephedrine, this signal appears as a doublet at approximately δ 4.19 ppm (J = 6.4 Hz), which is well-separated from the corresponding signals of its stereoisomers like methylephedrine (δ 4.96 ppm).
- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, **(+)-N-Methylpseudoephedrine** exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 180. The base peak is typically observed at m/z 72,

resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragment ions can be observed at m/z 162, 147, 117, 105, and 77.[1]

- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands corresponding to its functional groups. These include a broad band for the O-H stretch of the hydroxyl group, C-H stretching for the alkyl and aromatic groups, and C-N stretching for the amine group.[1]

Stereochemical Relationships

The biological activity and physical properties of ephedrine alkaloids are highly dependent on their stereochemistry. **(+)-N-Methylpseudoephedrine** belongs to the threo diastereomeric family, distinguishing it from the erythro configuration of the ephedrine series.



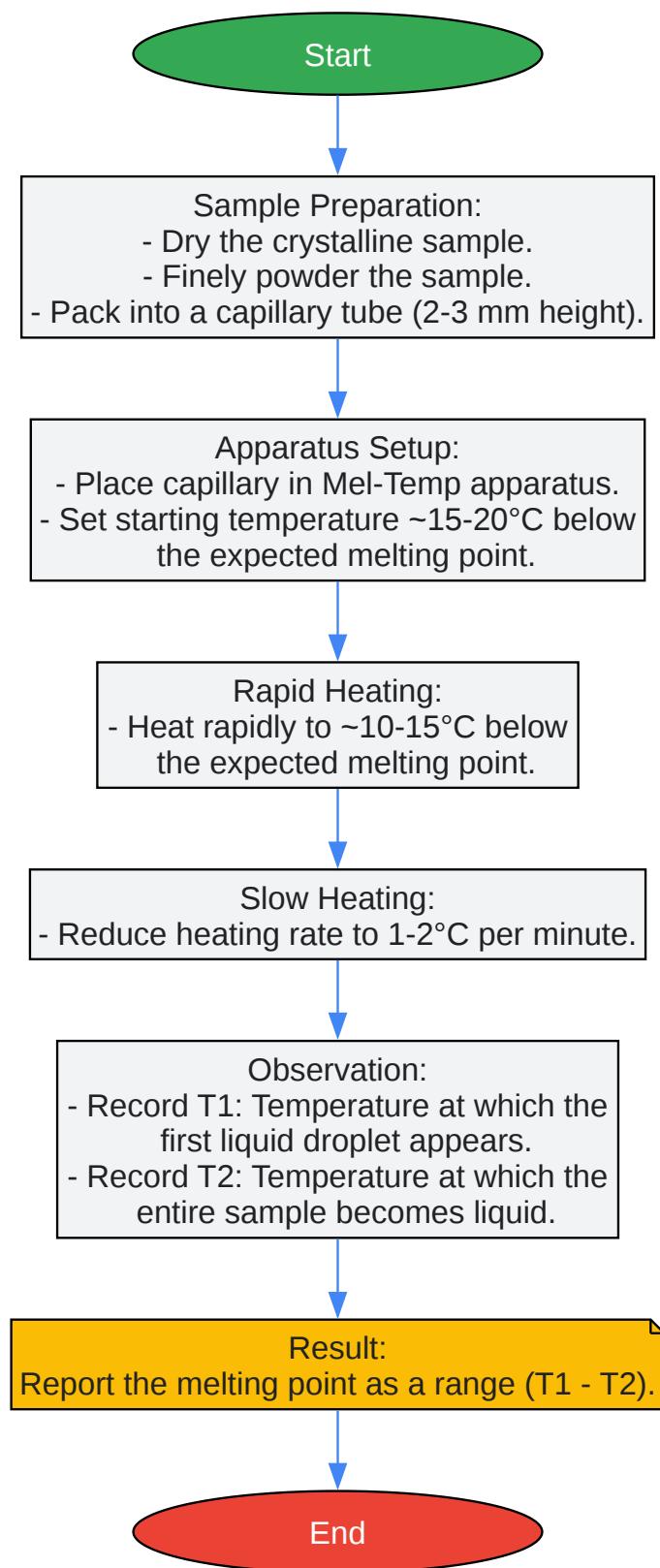
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Caption: Stereochemical relationship of **(+)-N-Methylpseudoephedrine**.

Experimental Protocols

Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid crystalline substance.



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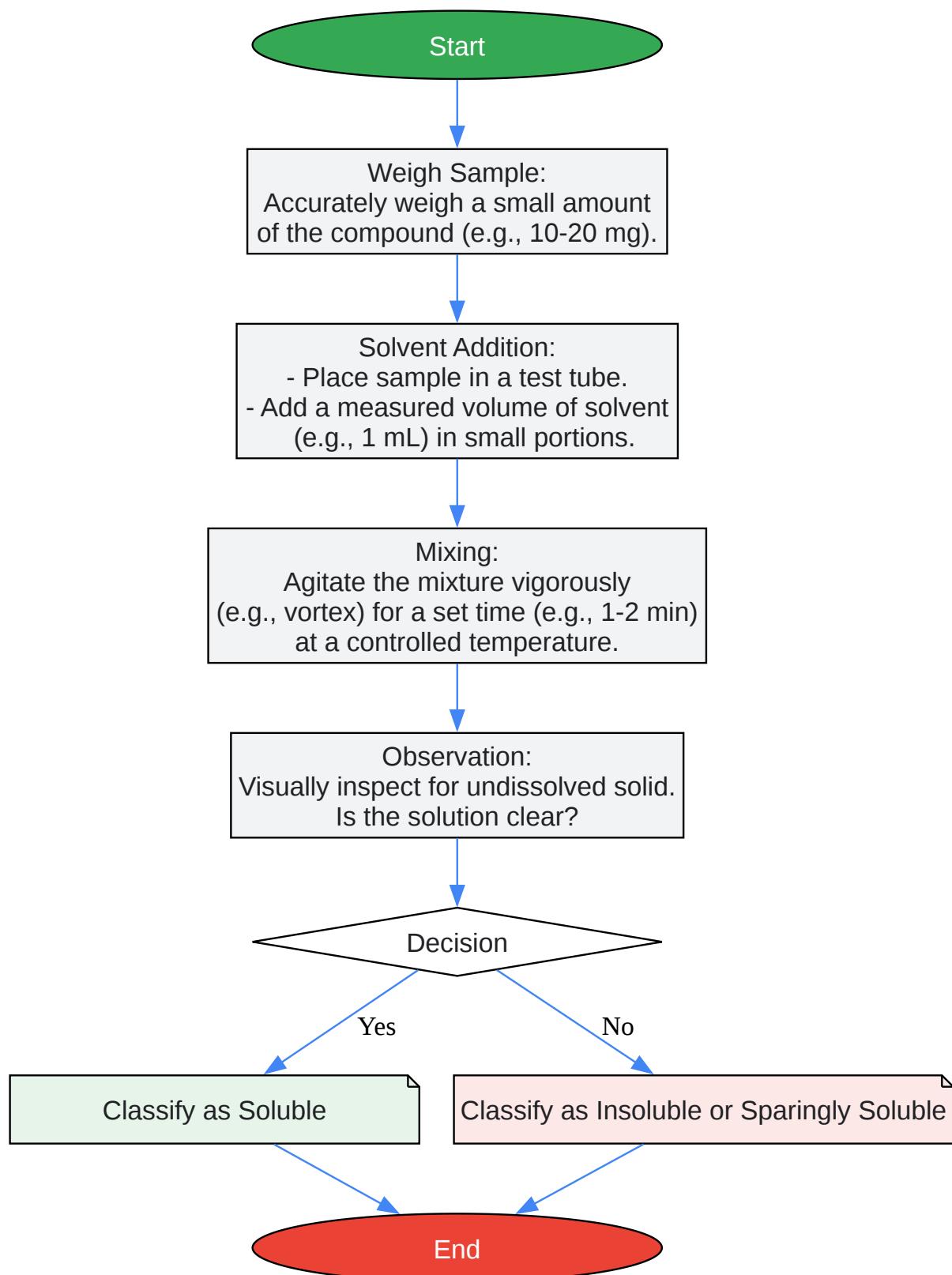
Caption: Workflow for Melting Point Determination.

Methodology:

- **Sample Preparation:** A small amount of the dry **(+)-N-Methylpseudoephedrine** powder is loaded into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.
- **Apparatus:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a Thiele tube with an oil bath).
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

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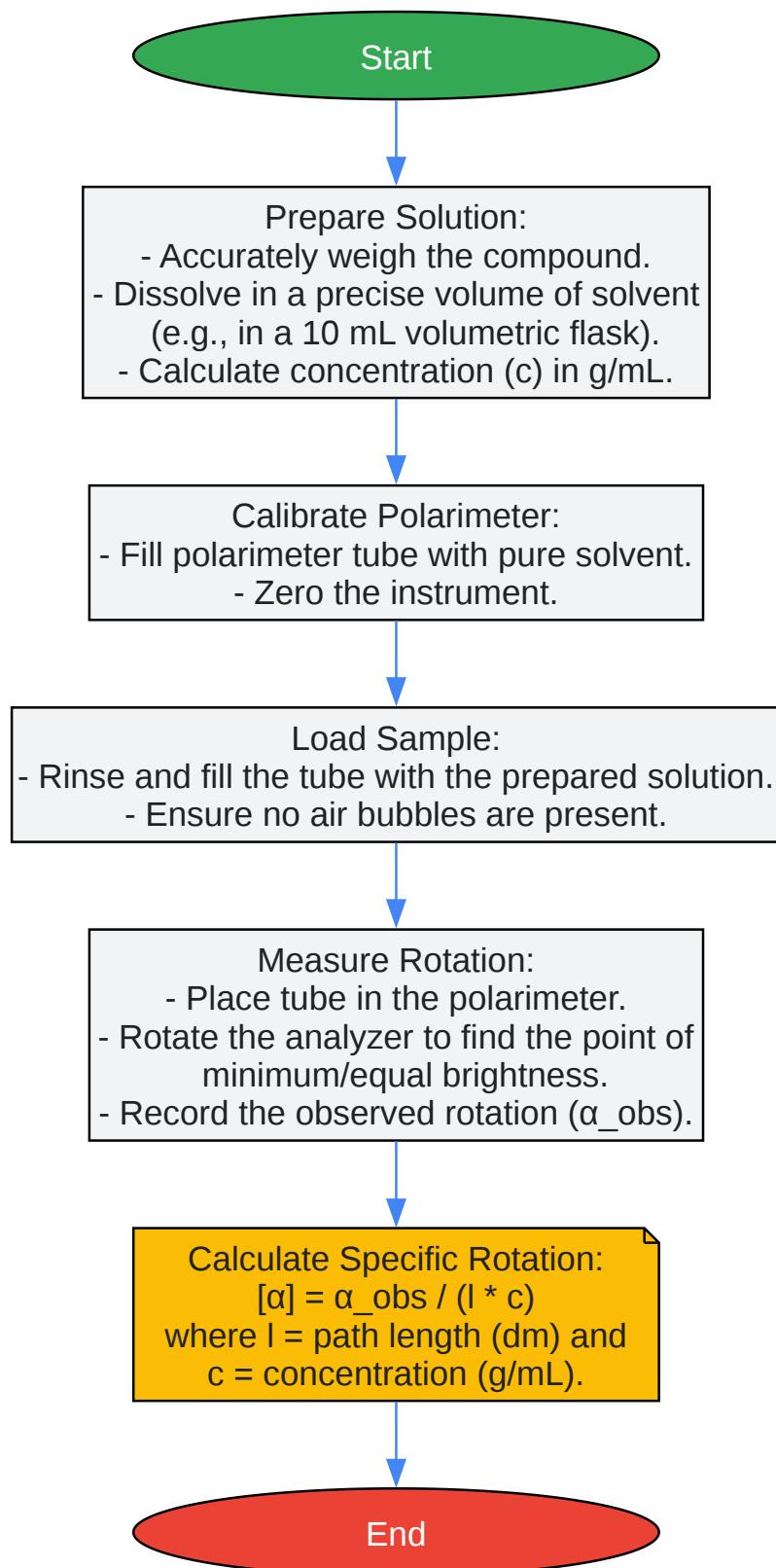
Caption: General Workflow for Solubility Testing.

Methodology:

- Preparation: A predetermined mass of **(+)-N-Methylpseudoephedrine** (e.g., 20 mg) is placed into a clean test tube or vial.
- Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, chloroform) is added incrementally to the test tube.
- Agitation: After each addition, the tube is sealed and vigorously agitated (e.g., using a vortex mixer) for a consistent period (e.g., 1-2 minutes) to facilitate dissolution. The temperature should be controlled and recorded.
- Observation: The mixture is visually inspected against a contrasting background to determine if the solid has completely dissolved.
- Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. Terms such as "soluble," "sparingly soluble," or "insoluble" are used. For quantitative analysis, the concentration of the resulting saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.

Specific Rotation Determination

This protocol describes the use of a polarimeter to measure the specific rotation of an optically active compound in solution.

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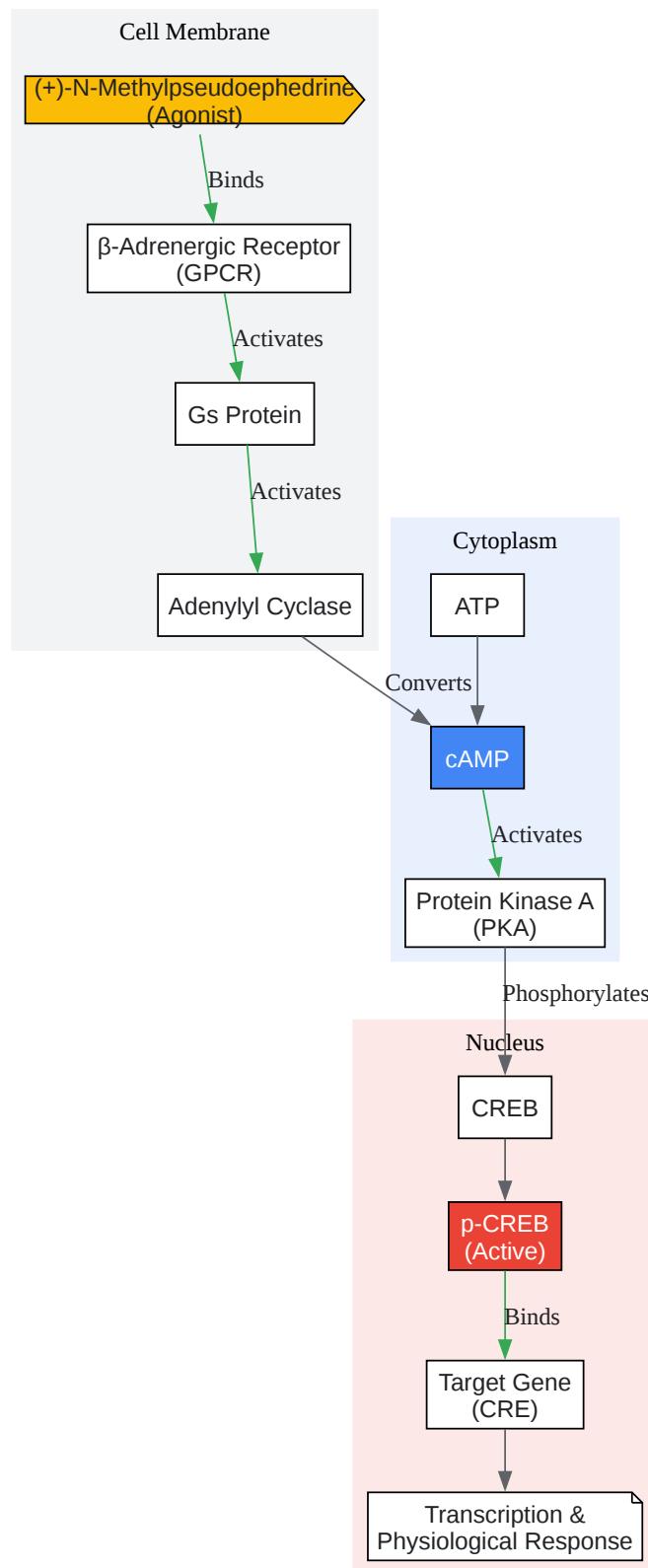
Caption: Workflow for Specific Rotation Measurement.

Methodology:

- **Solution Preparation:** A solution of **(+)-N-Methylpseudoephedrine** is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) using a volumetric flask. The concentration (c) in g/mL is calculated.
- **Instrument Calibration:** A polarimeter is turned on and allowed to stabilize. A polarimeter tube is filled with the pure solvent, and the instrument is calibrated to a zero reading.
- **Sample Measurement:** The polarimeter tube is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are trapped. The tube is placed in the instrument.
- **Data Acquisition:** The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or, in a half-shade polarimeter, until both halves of the field of view are equally illuminated. The observed angle of rotation (α_{obs}) is recorded.
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the Biot's law formula: $[\alpha] = \alpha_{\text{obs}} / (l \times c)$, where 'l' is the path length of the polarimeter tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL. The temperature and wavelength of light (typically the sodium D-line, 589 nm) must also be reported.

Biological Context: Adrenergic Receptor Signaling

(+)-N-Methylpseudoephedrine functions as an agonist at adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its sympathomimetic effects are mediated through the activation of downstream signaling cascades. The diagram below illustrates a generalized pathway for β -adrenergic receptor signaling.



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Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

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